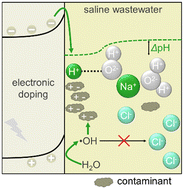Electrostatic induction promotes photocatalytic contaminant mineralization in saline wastewater†
Catalysis Science & Technology Pub Date: 2023-10-19 DOI: 10.1039/D3CY01203D
Abstract
To suppress the undesired reaction of hydroxyl radicals with Cl−, we here aggregate contaminant molecules near a photocatalyst to promote target collision by strengthening electrostatic interaction. This strategy realized by electronic doping can also promote the hydrolysis of hydrated cations to facilitate electron transfer to the solution. These merits synergistically improve the photocatalytic mineralization of recalcitrant contaminants in saline wastewater.


Recommended Literature
- [1] Direct determination of trace metals in sea-water using electrothermal vaporization inductively coupled plasma mass spectrometry
- [2] Template-confined growth of Ruddlesden–Popper perovskite micro-wire arrays for stable polarized photodetectors†
- [3] Inorganic
- [4] Monthly record of analytical researches into food
- [5] Tools for overcoming reliance on energy-based measures in chemistry: a tutorial review†
- [6] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [7] First-principles calculations of oxygen interstitials in corundum: a site symmetry approach†
- [8] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [9] Investigating perceptions of the structure and development of scientific knowledge in the context of a transformed organic chemistry lecture course
- [10] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 175696-73-8









